molecular formula C10H15NO3 B11065946 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid CAS No. 799264-87-2

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid

Cat. No.: B11065946
CAS No.: 799264-87-2
M. Wt: 197.23 g/mol
InChI Key: KUFIAZNIYKWTCJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family It is characterized by the presence of an aminomethyl group at the 3-position, a tert-butyl group at the 5-position, and a carboxylic acid group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the furan ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the furan ring to a tetrahydrofuran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or tetrahydrofuran derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)furan-2-carboxylic acid: Lacks the tert-butyl group, which may affect its steric and electronic properties.

    5-(tert-Butyl)furan-2-carboxylic acid: Lacks the aminomethyl group, which may influence its reactivity and biological activity.

    3-(Aminomethyl)-5-methylfuran-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to different steric effects.

Uniqueness

3-(Aminomethyl)-5-(tert-butyl)furan-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and tert-butyl groups can enhance its stability, reactivity, and potential for specific interactions in various applications.

Properties

CAS No.

799264-87-2

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-10(2,3)7-4-6(5-11)8(14-7)9(12)13/h4H,5,11H2,1-3H3,(H,12,13)

InChI Key

KUFIAZNIYKWTCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)C(=O)O)CN

Origin of Product

United States

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